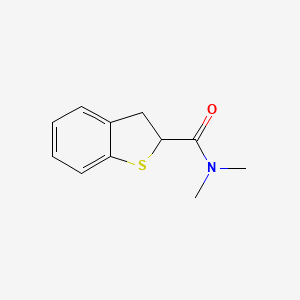
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone, also known as DMMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of organic synthesis. DMMM is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106 °C.
作用機序
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is capable of forming covalent bonds with other molecules, which allows it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. However, it has been shown to be relatively non-toxic and does not cause significant harm to living organisms at low concentrations. It is important to note that (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone should be handled with care, as it can be harmful if ingested or inhaled.
実験室実験の利点と制限
One of the main advantages of using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions and has been shown to be an effective reagent in the synthesis of several important compounds. However, the synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise. Additionally, (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is relatively expensive compared to other reagents, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the synthesis of new compounds using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone as a reagent. Additionally, further research is needed to fully understand the mechanism of action and potential applications of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in the field of organic synthesis.
合成法
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2-methyl-5-methylsulfanylphenylacetic acid. The resulting product is then subjected to a series of purification steps to obtain pure (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. The synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise.
科学的研究の応用
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has been used in several scientific research applications, including the synthesis of various organic compounds. It has been shown to be an effective reagent in the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has also been used in the synthesis of heterocyclic compounds, which have potential applications in the development of new drugs.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-10-5-6-13(19-4)7-14(10)15(17)16-8-11(2)18-12(3)9-16/h5-7,11-12H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQRKDHNWMWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
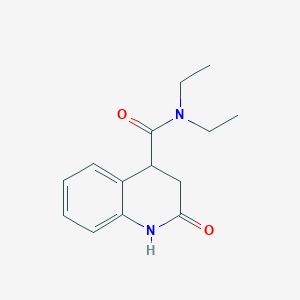
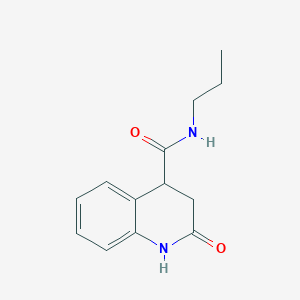

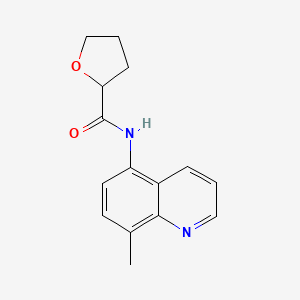
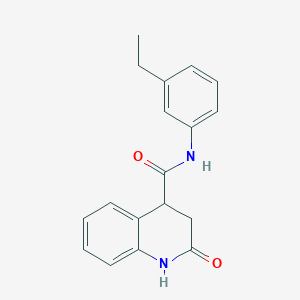
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
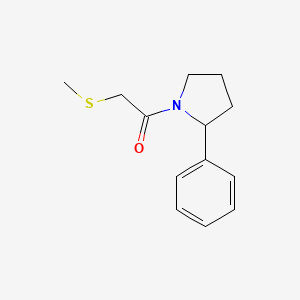
![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

